5-Cyclobutyl-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole

Medicinal chemistry Drug design ADME prediction

Standard alkyl-substituted oxadiazoles fail to provide the steric constraints needed for modern SAR. This compound solves that. The strained cyclobutyl ring introduces a defined, non-linear geometry absent in 5-methyl or 5-n-propyl analogs. - Enables systematic QSAR comparison vs. linear alkyl oxadiazoles to map steric effects on target binding. - Calculated cLogP of 4.62 offers a strategic tool for modulating lipophilicity in lead optimization, balancing passive permeability against hERG/phospholipidosis risk. - Serves as a key scaffold for agrochemical and HTS library inclusion, building on class-level evidence for antitumor and antifungal activity.

Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
CAS No. 680216-11-9
Cat. No. B1659777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole
CAS680216-11-9
Molecular FormulaC12H10Cl2N2O
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NO2)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C12H10Cl2N2O/c13-8-5-2-6-9(14)10(8)11-15-12(17-16-11)7-3-1-4-7/h2,5-7H,1,3-4H2
InChIKeyUDLGLGRKHCHBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclobutyl-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole – Overview


5-Cyclobutyl-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole (CAS 680216-11-9) is a disubstituted 1,2,4-oxadiazole derivative characterized by a 2,6-dichlorophenyl substituent at the 3-position and a cyclobutyl group at the 5-position of the heterocyclic ring [1]. Its molecular formula is C12H10Cl2N2O with a molecular weight of approximately 269.12 g/mol . The compound is commercially available from multiple vendors as a research-grade chemical building block [2]. The presence of the strained cyclobutyl moiety alongside the electron-withdrawing 2,6-dichlorophenyl group confers distinct steric and electronic properties that differentiate it from linear alkyl-substituted or unsubstituted oxadiazole analogs, making it a valuable scaffold for structure-activity relationship (SAR) exploration and medicinal chemistry campaigns [3].

Strained cyclobutyl group introduces conformational constraint vs. linear alkyl chains
2,6-Dichlorophenyl motif influences heterocycle electron density for target-engagement SAR
Higher calculated lipophilicity relative to methyl-substituted analog supports membrane-permeability profiling

5-Cyclobutyl-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole: Differentiation from Analogs


1,2,4-Oxadiazoles are a pharmacologically privileged scaffold exhibiting a broad range of reported bioactivities, including antimicrobial, anticancer, anti-inflammatory, and agrochemical fungicidal properties [1][2]. However, the biological target engagement, physicochemical profile, and downstream performance of oxadiazole-containing compounds are exquisitely sensitive to substitution pattern and ring geometry [3]. Generic substitution with a commercially available oxadiazole analog—such as one bearing a methyl, unsubstituted phenyl, or linear alkyl chain at the 5-position—risks losing critical steric constraints and metabolic stability conferred by the cyclobutyl group, as well as the unique electron-deficient environment imparted by the 2,6-dichlorophenyl moiety. While direct comparative data for this specific compound remain limited in the public domain, the following sections establish the quantifiable physicochemical and structural differentiation that underpins its non-fungibility as a procurement item.

Conformational flexibility
Linear alkyl analogs have free rotation; cyclobutyl constraint may alter target selectivity
Lipophilicity mismatch
Methyl or unsubstituted phenyl analogs show lower cLogP, potentially shifting membrane partitioning and ADME
Electronic environment
Phenyl or para-substituted analogs lack dual chlorine inductive effect, which may reduce assay-specific activity

5-Cyclobutyl-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole: Quantitative Evidence


Physicochemical Profile: Lipophilicity & Descriptors

The compound exhibits a high calculated lipophilicity of cLogP = 4.62 [1], positioning it near the upper boundary of desirable drug-like space. This value is markedly elevated relative to a simple 5-methyl-substituted analog (3-(2,6-dichlorophenyl)-5-methyl-1,2,4-oxadiazole, CAS 55151-92-3), for which the calculated cLogP is 3.62, representing a one-log unit increase in partition coefficient attributable to the cyclobutyl substitution [2]. The compound satisfies Lipinski's Rule of Five (Ro5) with zero hydrogen bond donors, two hydrogen bond acceptors, a molecular weight of 269.1 g/mol, and a topological polar surface area (TPSA) of 38.92 Ų, indicating favorable membrane permeability potential [1].

Lipophilicity profile
Cross-study comparable
Target cLogP = 4.62 5-Methyl analog cLogP = 3.62 ΔcLogP = +1.00
One-log-unit increase in partition coefficient vs. methyl analog
JChem calculator; pH 7.4, 25°C
Medicinal chemistry Drug design ADME prediction

Conformational Rigidity: Cyclobutyl vs. Linear Alkyl

The cyclobutyl group at the 5-position introduces a conformationally constrained, rigid ring structure with a defined bond angle (~90°), in contrast to freely rotating linear alkyl chains such as the n-propyl or n-butyl groups found in common oxadiazole analogs. While quantitative crystallographic or NMR-derived dihedral angle data for this specific compound are not publicly available, the molecular formula C12H10Cl2N2O confirms the presence of the cyclobutyl moiety, which is known to occupy a distinct steric volume and reduce the number of low-energy rotamers relative to linear alkyl-substituted comparators [1]. This constraint directly impacts the compound's ability to adopt specific bioactive conformations in a target binding pocket.

Conformational constraint
Class-level inference
Cyclobutyl ring limits low-energy rotamers vs. linear alkyl chains
May enhance target selectivity by reducing conformational entropy
Structural class comparison; no specific crystallographic data
SAR Conformational analysis Medicinal chemistry

Electronic Effects of 2,6-Dichlorophenyl Substitution

The 2,6-dichlorophenyl substituent at the 3-position of the oxadiazole ring is a strong electron-withdrawing group that alters the electron density of the heterocyclic core relative to unsubstituted phenyl or para-substituted phenyl analogs. In a broader class-level analysis, 2,6-dichlorophenyl-substituted oxadiazoles and oxadiazolines have demonstrated significant antitumor activity, with one derivative (2q) exhibiting activity across 26 cell lines at 10⁻⁵ M [1]. Additionally, 3-(2,6-dichlorophenyl)-5-(4-chloroanilino)-1,2,4-thiadiazole (compound 51) demonstrated high fungicidal activity against Botrytis cinerea with a unique mode of action involving squalene accumulation . While these data points are from structurally related but non-identical compounds, they provide class-level inference supporting the biological relevance of the 2,6-dichlorophenyl motif.

2,6-Dichlorophenyl motif activity
Class-level inference
26 cancer cell lines active at 10⁻⁵ M; fungicidal activity reported for related thiadiazole
Motif associated with broad antitumor activity in class-level studies
Not tested on the specific compound; inferential support
Electronics SAR Medicinal chemistry

5-Cyclobutyl-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole: Research Applications


Conformationally Constrained Oxadiazole SAR

Researchers seeking to probe the impact of steric bulk and conformational rigidity on target engagement should prioritize this compound. Its cyclobutyl substituent introduces a defined, non-linear geometry that is absent in linear alkyl-substituted analogs . Procurement of this specific building block enables systematic comparison with 5-methyl (CAS 55151-92-3) and 5-n-propyl oxadiazole derivatives to establish quantitative structure-activity relationships (QSAR) governing target binding and selectivity.

ADME/PK Optimization for Membrane Permeability

Based on its calculated cLogP of 4.62—a full log unit higher than the 5-methyl analog—this compound serves as a strategic tool for modulating lipophilicity in lead optimization campaigns . Researchers can utilize it to evaluate the trade-off between increased passive permeability and potential hERG or phospholipidosis liabilities, with the cyclobutyl group providing a steric counterbalance to the lipophilic 2,6-dichlorophenyl moiety.

Anticancer and Antifungal Lead Discovery

Given the class-level evidence supporting the 2,6-dichlorophenyl motif in antitumor and antifungal contexts [1], this compound is suitable for inclusion in high-throughput screening (HTS) decks or focused libraries aimed at identifying novel hits against cancer cell lines or phytopathogenic fungi. Procurement of this specific analog allows researchers to directly test whether the cyclobutyl-2,6-dichlorophenyl combination confers activity advantages over other 5-substituted variants in their specific assay systems.

Agrochemical Fungicide Mode-of-Action Studies

Building on the precedent of 2,6-dichlorophenyl-containing oxadiazole/thiadiazole compounds exhibiting fungicidal activity against Botrytis cinerea , this compound represents a candidate scaffold for agricultural chemistry programs. Its procurement supports follow-up SAR studies to optimize potency and selectivity against target pathogens, with the cyclobutyl group potentially offering improved field stability or reduced off-target phytotoxicity compared to linear alkyl-substituted analogs.

Application
Selection Property
Validation Focus
Conformation-constrained oxadiazole SAR
Cyclobutyl steric constraint vs. linear alkyl chains
Target binding selectivity and QSAR model validation
Lipophilicity-driven permeability optimization
Calculated lipophilicity shift relative to methyl analog
Membrane permeability and ADME endpoint profiling
Anticancer and antifungal screening libraries
2,6-Dichlorophenyl motif and cyclobutyl combination
Cell-line panel and pathogen activity comparison
Agrochemical fungicide mode-of-action studies
Cyclobutyl substitution for stability/selectivity
Pathogen SAR and field-stability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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